M1 Receptor Binding Affinity: Direct Comparison with Atropine, Telenzepine, and AF-DX 116 in Rat Cerebral Cortex
Pirenzepine demonstrates a high affinity for the M1 muscarinic receptor subtype, but with a potency intermediate between the ultra-high affinity M1 antagonist telenzepine and the M2-selective antagonist AF-DX 116. This intermediate affinity is a key differentiator, allowing for M1 receptor blockade at concentrations that do not fully saturate M2 receptors [1]. In competition binding studies against [3H]-pirenzepine in rat cortical membranes, pirenzepine's Ki was 13 nM, which is within a narrow range of other M1-selective compounds like trihexyphenidyl (3.7 nM) and dicyclomine (14 nM) but distinct from the non-selective atropine (1.6 nM) [2].
| Evidence Dimension | Binding affinity (Ki) at M1 receptors |
|---|---|
| Target Compound Data | Ki = 13 nM |
| Comparator Or Baseline | Atropine (Ki = 1.6 nM), Telenzepine (pKi = 8.82, Ki ~1.5 nM), AF-DX 116 (pKi = 5.74, Ki ~1.8 µM), Trihexyphenidyl (Ki = 3.7 nM), Dicyclomine (Ki = 14 nM) |
| Quantified Difference | Pirenzepine is ~8-fold less potent than atropine at M1 but ~100-fold more selective for M1 vs. M2. Its affinity is 100-fold greater than AF-DX 116 at M1. |
| Conditions | In vitro competition binding assays using [3H]-pirenzepine or [3H]-N-methylscopolamine ([3H]NMS) in rat cerebral cortex membranes or PC12 cells. |
Why This Matters
This precise affinity profile enables experimental dissection of M1-mediated pathways without the confounding off-target effects inherent to non-selective antagonists like atropine.
- [1] Bönisch H, Boer R, Dobler M, Schudt C. Pharmacological characterization of muscarine receptors of PC12 (rat phaeochromocytoma) cells. Naunyn Schmiedebergs Arch Pharmacol. 1990 Mar;341(3):158-64. View Source
- [2] Giachetti A, Giraldo E, Ladinsky H, Montagna E. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine. Br J Pharmacol. 1986 Sep;89(1):83-90. View Source
